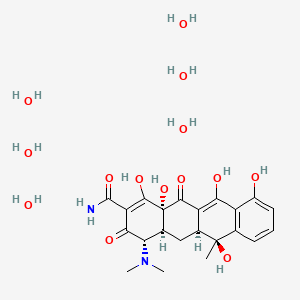
(2E)-2-ethylidenecyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Ethylidenecyclopentan-1-one is an organic compound characterized by a cyclopentanone ring with an ethylidene substituent at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Ethylidenecyclopentan-1-one typically involves the aldol condensation of cyclopentanone with acetaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetaldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is usually carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of (E)-2-Ethylidenecyclopentan-1-one can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-2-Ethylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (E)-2-Ethylidenecyclopentan-1-one can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ethylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
(E)-2-Ethylidenecyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-Ethylidenecyclopentan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Cyclopentanone: A structurally similar compound without the ethylidene substituent.
2-Methylcyclopentanone: Similar structure with a methyl group instead of an ethylidene group.
2-Ethylcyclopentanone: Similar structure with an ethyl group instead of an ethylidene group.
Uniqueness: (E)-2-Ethylidenecyclopentan-1-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(2E)-2-ethylidenecyclopentan-1-one |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h2H,3-5H2,1H3/b6-2+ |
Clé InChI |
XUESHTLXMCHZSD-QHHAFSJGSA-N |
SMILES isomérique |
C/C=C/1\CCCC1=O |
SMILES canonique |
CC=C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
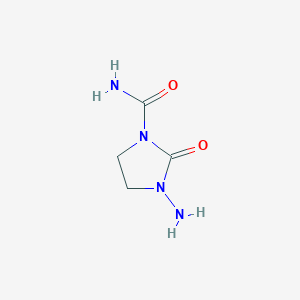
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
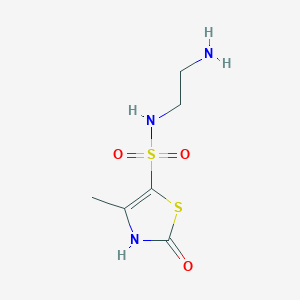
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)
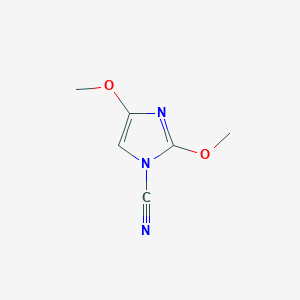
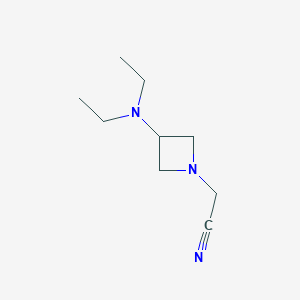

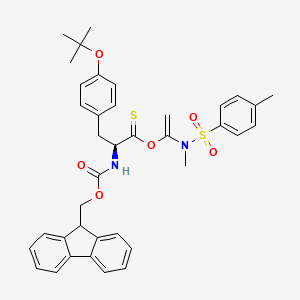


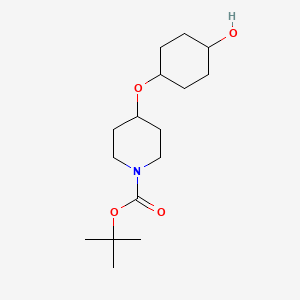
![N-[(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B12820329.png)
